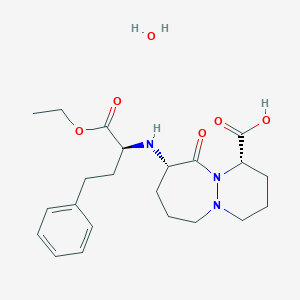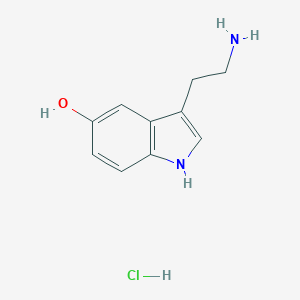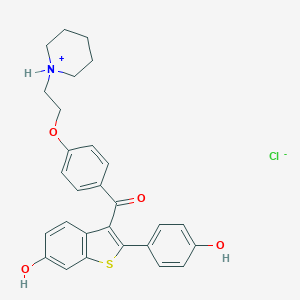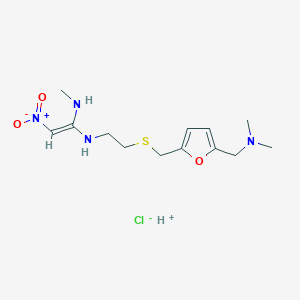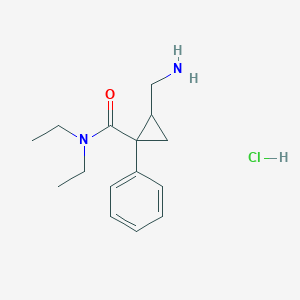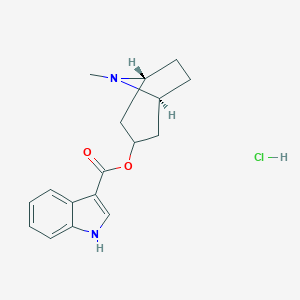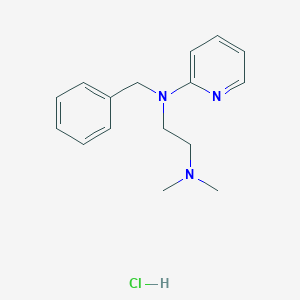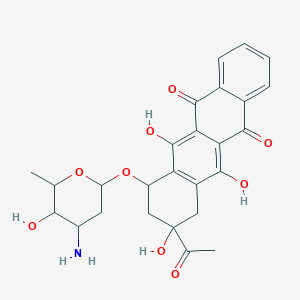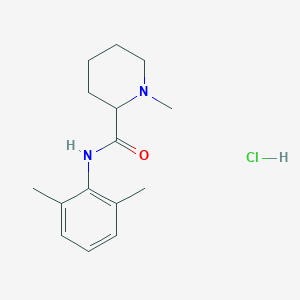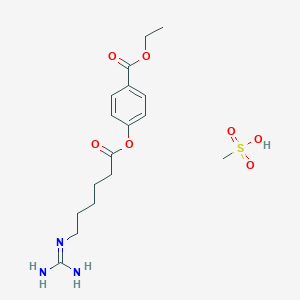
Gabexate mesylate
Übersicht
Beschreibung
Gabexate Mesylate is a synthetic serine protease inhibitor primarily used in the treatment of acute pancreatitis and disseminated intravascular coagulation. It functions by inhibiting various proteases, including thrombin, plasmin, and kallikrein, thereby exerting anticoagulant and anti-inflammatory effects .
Wirkmechanismus
- This leads to decreased production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
Gabexate Mesylate inhibits serine proteases such as kallikrein, plasmin, and thrombin by binding to their active sites . This inhibition prevents the formation of fibrin, which is essential for blood clotting . This compound also inhibits trypsin, plasma kallikrein, and thrombin .
Cellular Effects
This compound has been shown to decrease the production of inflammatory cytokines . It does this by attenuating the activity of NFkappaB and c-Jun N-terminal kinase (JNK) pathways . This compound prevents the proteolytic destruction of IkappaB, which deactivates NFkappaB and interferes with activator protein 1 binding to DNA .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of serine proteases. It binds to the active sites of kallikrein, plasmin, and thrombin, preventing these components of the coagulation cascade from forming fibrin . This compound also decreases the production of inflammatory cytokines by attenuating NFkappaB and JNK pathway activity .
Temporal Effects in Laboratory Settings
In a study on septic rats, this compound was shown to alleviate liver and lung injury and high inflammatory status . The study examined changes in gut microbiota and metabolomics after this compound administration .
Dosage Effects in Animal Models
In a study on rats with sepsis, this compound was administered via tail vein injection . The study found that this compound significantly reduced serum inflammatory factors, alleviated sepsis-induced lung injury, and improved clinical outcomes .
Metabolic Pathways
This compound has been shown to regulate several metabolic pathways. In a study on septic rats, it was found that this compound mainly regulates sphingolipid metabolism, histidine metabolism, steroid biosynthesis, glycerophospholipid metabolism, and primary bile acid biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gabexate Mesylate is synthesized through a multi-step process involving the esterification of p-guanidinobenzoic acid with ethanol, followed by mesylation. The reaction conditions typically involve the use of strong acids or bases to facilitate esterification and mesylation reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and mesylation processes under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gabexatmesilat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Hydrolyse: Typischerweise mit Salzsäure oder Natriumhydroxid bei erhöhten Temperaturen durchgeführt.
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Hauptprodukte, die gebildet werden:
Hydrolyse: p-Guanidinobenzoesäure und Ethanol.
Oxidation: Oxidierte Derivate von Gabexatmesilat.
Wissenschaftliche Forschungsanwendungen
Gabexatmesilat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Entzündungen und Gerinnung.
Industrie: Eingesetzt bei der Entwicklung neuer Proteaseinhibitoren und Gerinnungshemmer-Therapien.
5. Wirkmechanismus
Gabexatmesilat entfaltet seine Wirkungen, indem es an die aktiven Zentren von Serinproteasen wie Thrombin, Plasmin und Kallikrein bindet und so deren Aktivität hemmt. Diese Hemmung verhindert die Bildung von Fibrin-Gerinnseln und reduziert die Produktion von entzündungsfördernden Zytokinen. Die Verbindung stört auch den Signalweg des nuklearen Faktor Kappa-B, was zusätzlich zu seinen entzündungshemmenden Wirkungen beiträgt .
Ähnliche Verbindungen:
Aprotinin: Ein weiterer Serinprotease-Inhibitor, der in ähnlichen klinischen Situationen eingesetzt wird.
Nafamostatmesilat: Ein synthetischer Protease-Inhibitor mit einem breiteren Wirkungsspektrum im Vergleich zu Gabexatmesilat.
Camostatmesilat: Ähnlich in Struktur und Funktion, hauptsächlich zur Behandlung von chronischer Pankreatitis eingesetzt.
Eindeutigkeit: Gabexatmesilat ist einzigartig in seinem spezifischen Hemmungsprofil und seinen dualen gerinnungshemmenden und entzündungshemmenden Eigenschaften. Im Gegensatz zu einigen anderen Protease-Inhibitoren verfügt es über ein gut dokumentiertes Sicherheitsprofil und wird in der klinischen Praxis weit verbreitet eingesetzt .
Vergleich Mit ähnlichen Verbindungen
Aprotinin: Another serine protease inhibitor used in similar clinical settings.
Nafamostat Mesylate: A synthetic protease inhibitor with a broader spectrum of activity compared to Gabexate Mesylate.
Camostat Mesylate: Similar in structure and function, used primarily in the treatment of chronic pancreatitis.
Uniqueness: this compound is unique in its specific inhibition profile and its dual anticoagulant and anti-inflammatory properties. Unlike some other protease inhibitors, it has a well-documented safety profile and is widely used in clinical practice .
Eigenschaften
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNDFLIKUKKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045591 | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56974-61-9 | |
| Record name | Gabexate mesilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABEXATE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


